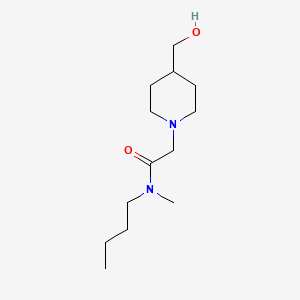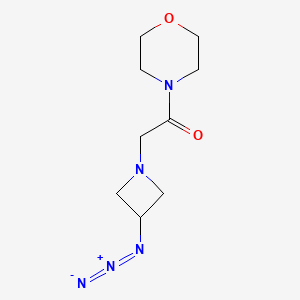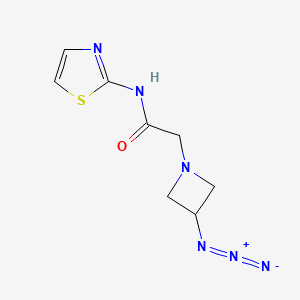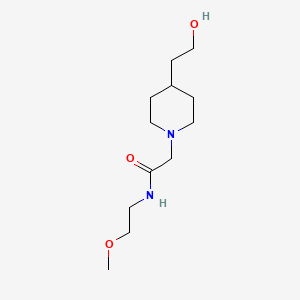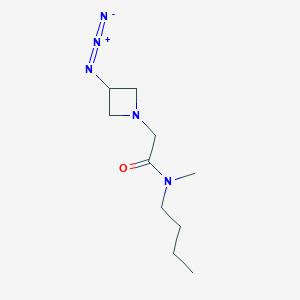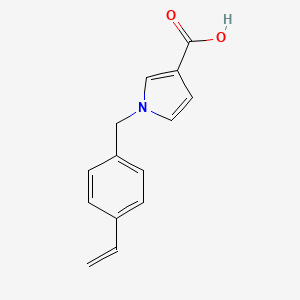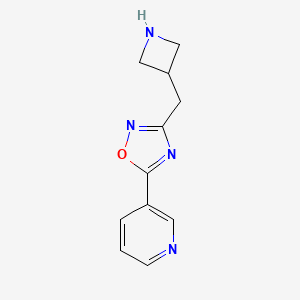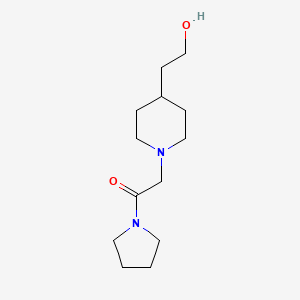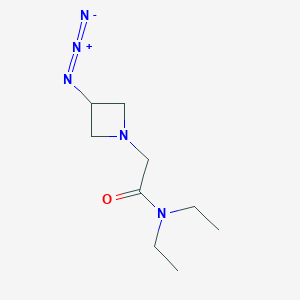
2-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Role in Drug Design and Synthesis
Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of these compounds has been widespread, making them one of the most important synthetic medicinal blocks for drug construction .
Anticancer Applications
Some piperidine derivatives have shown potential as anticancer agents . They have been utilized in different therapeutic applications, including anticancer treatments .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure allows them to interact with viral proteins, inhibiting their function and preventing viral replication .
Antimalarial Applications
The compound’s derivatives have been used in the development of antimalarial drugs . They have shown potential in inhibiting the growth of Plasmodium parasites, the causative agents of malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown strong activity against Candida spp., a common fungal pathogen . They have also been found to be active against Gram-positive bacteria .
Antihypertensive Applications
These compounds have been used in the development of antihypertensive drugs . They can help regulate blood pressure and prevent hypertension-related complications .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help alleviate pain and reduce inflammation, making them useful in the treatment of conditions like arthritis .
Antipsychotic Applications
Finally, piperidine derivatives have been used in the development of antipsychotic drugs . They can help manage symptoms of mental disorders, such as schizophrenia .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(thian-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSADJLDDDJOXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)


